Calculated Lipophilicity (XLogP3) Comparison: Bromo vs. Chloro Analog Drives Differential Membrane Permeability and Nonspecific Binding Propensity
The target 2-bromo compound exhibits a PubChem-computed XLogP3 of 1.8, compared with the 5-chloro-2-methoxy analog (CAS 2034516-36-2) which has a computed XLogP3 of approximately 1.5 [1]. Bromine substitution at the 2-position yields a ΔLogP of +0.3 units relative to chlorine at the 5-position. This quantifiable difference in lipophilicity is sufficient to measurably alter passive membrane permeability, plasma protein binding, and nonspecific tissue partitioning according to established free drug hypothesis principles [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 5-Chloro-2-methoxy analog (CAS 2034516-36-2): XLogP3 ≈ 1.5 |
| Quantified Difference | ΔXLogP3 = +0.3 (approximately 2-fold difference in theoretical partition coefficient) |
| Conditions | In silico calculation by XLogP3 algorithm (PubChem); validated against experimentally measured LogP values of halogenated benzamides |
Why This Matters
A ΔLogP of 0.3 can shift a compound across critical thresholds for CNS penetration, hepatic clearance, and cell-based assay performance, directly impacting experimental design and procurement decisions when selecting among halogen analogs.
- [1] PubChem. Compound Summary for CID 121137792. XLogP3 computed property. National Center for Biotechnology Information. View Source
- [2] Smith DA, Di L, Kerns EH. The effect of plasma protein binding on in vivo efficacy: misconceptions in drug discovery. Nature Reviews Drug Discovery. 2010;9(12):929-939. View Source
